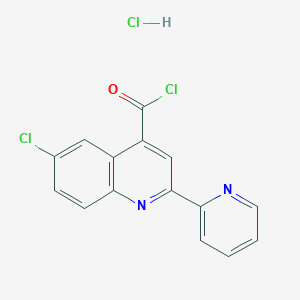
6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
“6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound. It is a ligand developed by the Yu lab to enable the Pd-catalyzed dehydrogenation of aliphatic carboxylic acids through a typically challenging activation of the β-methylene C-H bond .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
The chemical reactions involving quinoline and its analogues are diverse. For instance, the method developed by the Yu lab is chemoselective to carboxylic acids even in the presence of other enolizable functional groups, and may also viably utilize molecular oxygen as the terminal oxidant for the transformation .Scientific Research Applications
Photoluminescent Coordination Polymers : Twaróg, Hołyńska, and Kochel (2020) describe the use of a ligand related to 6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride in forming copper(II) coordination polymers. These polymers exhibit photoluminescent properties, which are potentially useful in materials science for developing new luminescent materials (Twaróg, Hołyńska, & Kochel, 2020).
Synthesis of Novel Complexes : Bortoluzzi et al. (2011) reported the creation of new platinum(II) and palladium(II) complexes using ligands derived from quinoline, which include structures related to the compound . These complexes could have implications in catalysis and materials chemistry (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).
Synthesis of Chloro Compounds in Pyridine and Quinoline Series : Mongin et al. (1996) utilized pyridine hydrochloride in synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series. This research highlights the versatility of pyridine and quinoline derivatives in organic synthesis (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996).
Potential Fluorescent Probes for DNA Detection : Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines for potential application as DNA-specific fluorescent probes. Their findings indicate possible uses in biochemistry and molecular biology for DNA detection and analysis (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Copper(I)-Catalyzed Nucleophilic Addition : Zhang, Cook, Liu, and Wolf (2014) demonstrated the use of copper(I) catalysis in the addition of ynamides to acyl chlorides and activated N-heterocycles, including quinolines. This research has implications in organic synthesis, particularly in the formation of complex organic molecules (Zhang, Cook, Liu, & Wolf, 2014).
Antitubercular Evaluation of Quinolines : Kantevari et al. (2011) explored the antitubercular properties of substituted pyridines and dihydro-6H-quinolin-5-ones. Their research provides insight into the potential therapeutic applications of quinoline derivatives in treating tuberculosis (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).
Halogen Exchange in Heterocyclic Arenes : Wolf, Tumambac, and Villalobos (2003) studied the acid-mediated nucleophilic halogen exchange in heterocyclic arenes, including quinoline derivatives. This research contributes to the field of organic chemistry, particularly in the synthesis and modification of heterocyclic compounds (Wolf, Tumambac, & Villalobos, 2003).
Synthesis of Zinc(II) Ion Sensing Probes : Pawar et al. (2016) developed bipyridine-based fluorescent sensors for Zn2+ ions, using ligands including pyridinyl-quinoline derivatives. Their findings have applications in biochemistry and environmental chemistry for metal ion detection (Pawar, Akula, Labala, Venuganti, Bhattacharya, & Nag, 2016).
Future Directions
The future directions for “6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” and related compounds could involve further exploration of their pharmacological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests potential for the development of novel anti-fibrotic drugs .
properties
IUPAC Name |
6-chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O.ClH/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13;/h1-8H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDHHZDEQKGJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride | |
CAS RN |
1332528-36-5 | |
| Record name | 4-Quinolinecarbonyl chloride, 6-chloro-2-(2-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



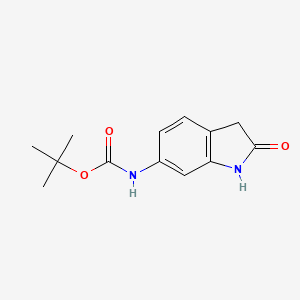
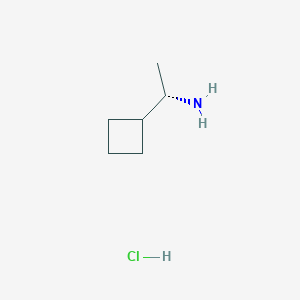
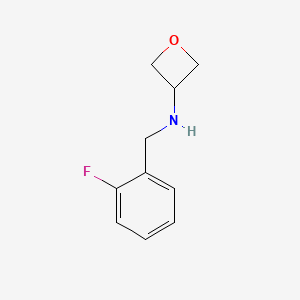
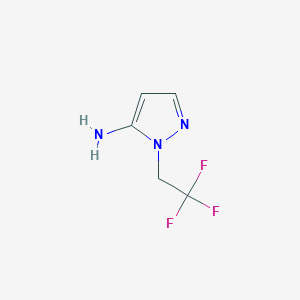
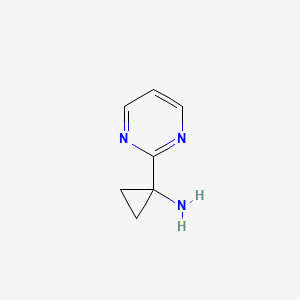
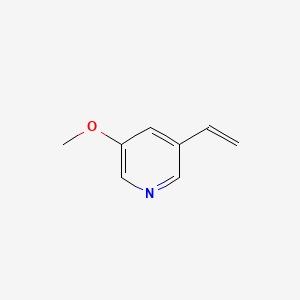
![Pyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B1396701.png)
amine](/img/structure/B1396702.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)
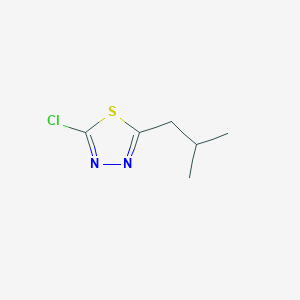
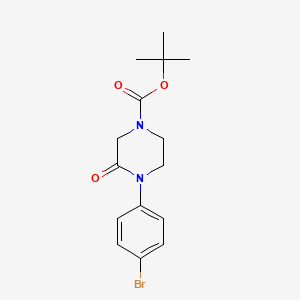
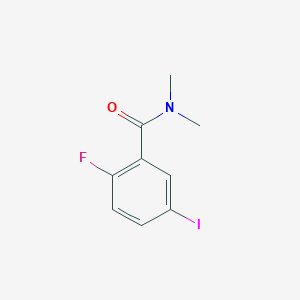

![4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine](/img/structure/B1396713.png)